molecular formula C17H17N5O2S B12145922 N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145922
M. Wt: 355.4 g/mol
InChI Key: LBHYHGTYMVIZRS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazole ring, and a pyridine moiety

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N5O2S/c1-22-16(12-7-9-18-10-8-12)20-21-17(22)25-11-15(23)19-13-5-3-4-6-14(13)24-2/h3-10H,11H2,1-2H3,(H,19,23)

InChI Key

LBHYHGTYMVIZRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or pyridine moieties, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazole derivatives, amines, and alcohols.

    Substitution: Substituted methoxyphenyl or pyridine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
  • **Other similar compounds include various acetamide derivatives and pyridine-containing molecules, which may exhibit comparable chemical reactivity and biological activities.

Uniqueness

    Structural Uniqueness: The combination of a methoxyphenyl group, a triazole ring, and a pyridine moiety in a single molecule is relatively unique, contributing to its distinct chemical and biological properties.

    Functional Uniqueness:

Biological Activity

N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The presence of a triazole ring, sulfanyl group, and methoxyphenyl moiety suggests that this compound could interact with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O2SC_{17}H_{17}N_{5}O_{2}S, with a molecular weight of approximately 355.414 g/mol. Its structural features include:

  • Triazole ring : Known for its diverse biological activity.
  • Sulfanyl group : Often associated with antimicrobial properties.
  • Methoxyphenyl group : Enhances lipophilicity and potential binding interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various fungal strains, including Candida species. The compound's structure suggests it may inhibit the growth of fungi through interference with ergosterol biosynthesis or other metabolic pathways.

CompoundActivityReference
This compoundAntifungal against Candida albicans
1,2,4-Triazole derivativesAntimicrobial against Geotrichum and Rhodotorula

Anticancer Activity

Research has also explored the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of specific enzymes related to cell proliferation. For example, studies have shown that certain triazole compounds can inhibit the activity of enzymes involved in tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl rings. A comparative analysis with similar compounds reveals that modifications in the pyridine and triazole components can lead to variations in activity profiles.

Compound NameStructural FeaturesUnique Aspects
N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideSimilar triazole and sulfanyl groupsDifferent substituents on phenyl rings
2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamideContains a different pyridine substituentVariations in biological activity

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes within biological systems. This interaction could lead to modulation of signaling pathways associated with cell growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Antifungal Efficacy : A study demonstrated that triazole derivatives exhibited superior antifungal activity compared to traditional treatments like fluconazole.
  • Anticancer Properties : Research indicated that certain triazole compounds showed promise in inhibiting tumor growth in vitro and in vivo models.

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